molecular formula C32H37N5O5 B7950200 H-Tyr-Pro-D-Phe-Phe-NH2

H-Tyr-Pro-D-Phe-Phe-NH2

Cat. No.: B7950200
M. Wt: 571.7 g/mol
InChI Key: XIJHWXXXIMEHKW-BPXGVECKSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

H-Tyr-Pro-D-Phe-Phe-NH2 is a synthetic tetrapeptide composed of tyrosine (Tyr), proline (Pro), D-phenylalanine (D-Phe), and phenylalanine (Phe) with an amide group (NH2) at the C-terminus

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of H-Tyr-Pro-D-Phe-Phe-NH2 typically involves solid-phase peptide synthesis (SPPS) techniques. The process begins with the attachment of the C-terminal amino acid, phenylalanine, to a solid resin. Subsequent amino acids are added sequentially using Fmoc (9-fluorenylmethyloxycarbonyl) chemistry. Each amino acid is coupled to the growing peptide chain using activating agents such as HBTU (O-benzotriazole-N,N,N’,N’-tetramethyluronium hexafluorophosphate) and DIPEA (N,N-diisopropylethylamine). After the assembly of the peptide chain, the final product is cleaved from the resin and deprotected using a mixture of trifluoroacetic acid (TFA), water, and scavengers .

Industrial Production Methods

Industrial production of this compound follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are often employed to increase efficiency and reproducibility. The use of high-performance liquid chromatography (HPLC) ensures the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

H-Tyr-Pro-D-Phe-Phe-NH2 can undergo various chemical reactions, including:

    Oxidation: The tyrosine residue can be oxidized to form dityrosine or other oxidative products.

    Reduction: Reduction reactions can target disulfide bonds if present in modified versions of the peptide.

    Substitution: Amino acid residues can be substituted to create analogs with different properties.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2) or other oxidizing agents.

    Reduction: Dithiothreitol (DTT) or other reducing agents.

    Substitution: Amino acid derivatives and coupling agents like HBTU.

Major Products Formed

    Oxidation: Dityrosine and other oxidative derivatives.

    Reduction: Reduced peptide forms.

    Substitution: Peptide analogs with modified amino acid sequences.

Scientific Research Applications

H-Tyr-Pro-D-Phe-Phe-NH2 has several scientific research applications:

Mechanism of Action

H-Tyr-Pro-D-Phe-Phe-NH2 exerts its effects primarily through interactions with opioid receptors. The peptide binds to these receptors, mimicking the action of endogenous opioid peptides. This binding leads to the activation of G-protein-coupled receptor pathways, resulting in analgesic effects. The specific molecular targets include mu (MOR), delta (DOR), and kappa (KOR) opioid receptors .

Comparison with Similar Compounds

Similar Compounds

    Dermorphin: Tyr-D-Ala-Phe-Gly-Tyr-Pro-Ser-NH2

    Dermenkephalin: Tyr-D-Met-Phe-His-Leu-Met-Asp-NH2

    Taphalgin: H-Tyr-D-Arg-Phe-Gly-NH2

Uniqueness

H-Tyr-Pro-D-Phe-Phe-NH2 is unique due to its specific sequence and the presence of D-phenylalanine, which enhances its stability and resistance to enzymatic degradation. This makes it a valuable compound for research and potential therapeutic applications .

Properties

IUPAC Name

(2S)-1-[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]-N-[(2R)-1-[[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]pyrrolidine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H37N5O5/c33-25(18-23-13-15-24(38)16-14-23)32(42)37-17-7-12-28(37)31(41)36-27(20-22-10-5-2-6-11-22)30(40)35-26(29(34)39)19-21-8-3-1-4-9-21/h1-6,8-11,13-16,25-28,38H,7,12,17-20,33H2,(H2,34,39)(H,35,40)(H,36,41)/t25-,26-,27+,28-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XIJHWXXXIMEHKW-BPXGVECKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(N(C1)C(=O)C(CC2=CC=C(C=C2)O)N)C(=O)NC(CC3=CC=CC=C3)C(=O)NC(CC4=CC=CC=C4)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H](N(C1)C(=O)[C@H](CC2=CC=C(C=C2)O)N)C(=O)N[C@H](CC3=CC=CC=C3)C(=O)N[C@@H](CC4=CC=CC=C4)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H37N5O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

571.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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